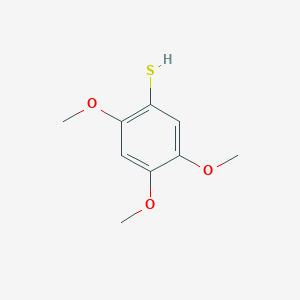
2,4,5-三甲氧基苯硫醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5-Trimethoxybenzenethiol is a chemical compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of three methoxy groups attached to a benzene ring along with a thiol group, making it a unique and valuable compound for scientific research and industrial applications.
科学研究应用
2,4,5-Trimethoxybenzenethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
2,4,5-Trimethoxybenzenethiol is a derivative of benzaldehyde, which is known to have a high chemical reactivity . It is a natural COX-2 inhibitor, isolated from the seeds of Daucus carota L., and significantly inhibits the activity of cyclooxygenase II (COX-2), with an IC50 value of 100 μg/mL .
Mode of Action
The interaction of 2,4,5-Trimethoxybenzenethiol with its primary target, COX-2, results in the inhibition of the enzyme’s activity . This interaction can lead to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.
Biochemical Pathways
The primary biochemical pathway affected by 2,4,5-Trimethoxybenzenethiol is the cyclooxygenase pathway . By inhibiting COX-2, 2,4,5-Trimethoxybenzenethiol can reduce the production of prostaglandins, leading to downstream effects such as reduced inflammation and pain.
Pharmacokinetics
It is likely to be absorbed rapidly into body fluids and distributed throughout the body, followed by quick elimination
Result of Action
The molecular and cellular effects of 2,4,5-Trimethoxybenzenethiol’s action primarily involve the reduction of inflammation and pain. By inhibiting COX-2 and reducing the production of prostaglandins, 2,4,5-Trimethoxybenzenethiol can alleviate symptoms associated with conditions like arthritis and other inflammatory diseases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trimethoxybenzenethiol typically involves the methylation of 2,4,5-trihydroxybenzenethiol. One common method includes the use of dimethyl sulfate as a methylating agent in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective methylation of the hydroxyl groups.
Industrial Production Methods
Industrial production of 2,4,5-Trimethoxybenzenethiol may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反应分析
Types of Reactions
2,4,5-Trimethoxybenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiols or sulfides.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or other strong bases are employed for nucleophilic substitution.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols or sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- 2,4,5-Trimethoxybenzoic acid
- 2,4,5-Trimethoxybenzaldehyde
- 2,4,5-Trimethoxyphenol
Uniqueness
2,4,5-Trimethoxybenzenethiol is unique due to the presence of both methoxy and thiol groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications that similar compounds may not be able to achieve.
属性
IUPAC Name |
2,4,5-trimethoxybenzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c1-10-6-4-8(12-3)9(13)5-7(6)11-2/h4-5,13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIAOGSLVKAHOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1OC)S)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2590322.png)
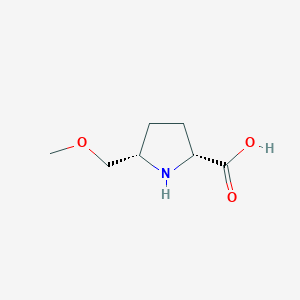
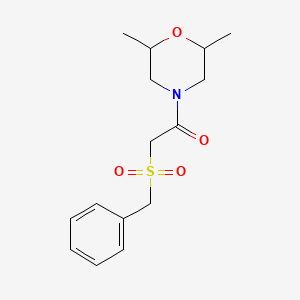

![N-(2,4-difluorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2590328.png)

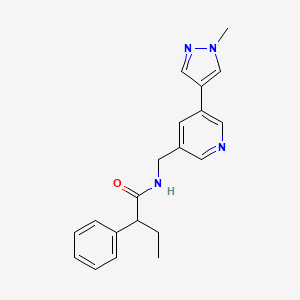

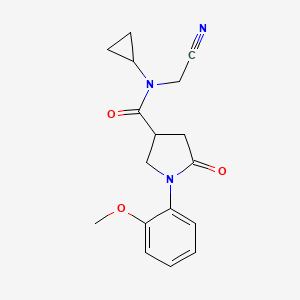
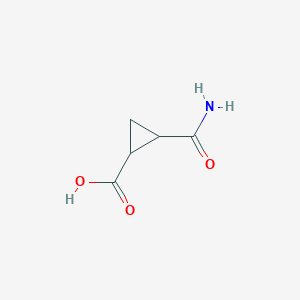
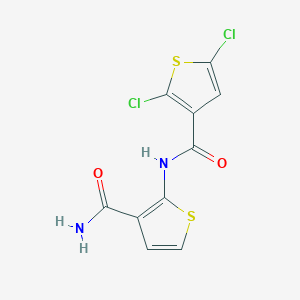
![2-(3-Hydroxypropyl)-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2590339.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide](/img/structure/B2590340.png)
![N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)methanesulfonohydrazide](/img/structure/B2590342.png)
